
3-Amino-6-methoxy-2-pyridone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-methoxy-2-pyridone hydrochloride is an organic compound that belongs to the class of pyridones Pyridones are heterocyclic compounds containing a pyridine ring with a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methoxy-2-pyridone hydrochloride typically involves the reaction of 3-amino-6-methoxy-2-pyridone with hydrochloric acid. The process can be carried out under mild conditions, often involving the use of a palladium catalyst under microwave irradiation to achieve good yields .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-6-methoxy-2-pyridone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, to form various substituted pyridones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridones.
Aplicaciones Científicas De Investigación
3-Amino-6-methoxy-2-pyridone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-methoxy-2-pyridone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparación Con Compuestos Similares
2-Pyridone: A simpler pyridone derivative with similar chemical properties.
6-Methoxy-2-pyridone: Another methoxy-substituted pyridone with comparable reactivity.
3-Amino-2-pyridone: A related compound with an amino group at the 3-position.
Uniqueness: 3-Amino-6-methoxy-2-pyridone hydrochloride is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
83732-71-2 |
|---|---|
Fórmula molecular |
C6H9ClN2O2 |
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
3-amino-6-methoxy-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-10-5-3-2-4(7)6(9)8-5;/h2-3H,7H2,1H3,(H,8,9);1H |
Clave InChI |
HGUZCDYIUAOJTA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C(=O)N1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


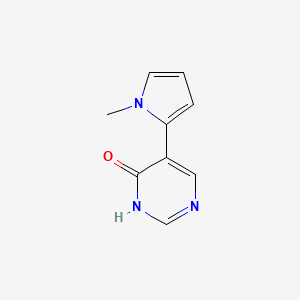

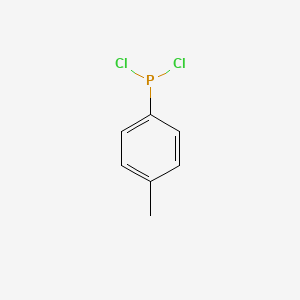
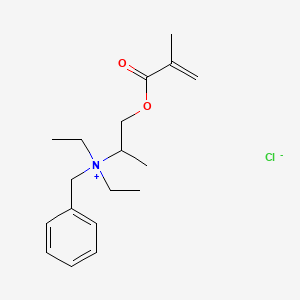
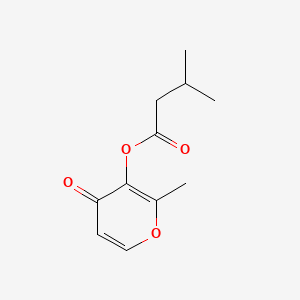

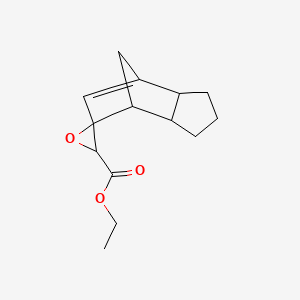
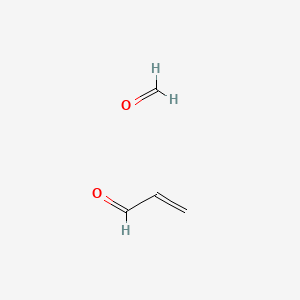
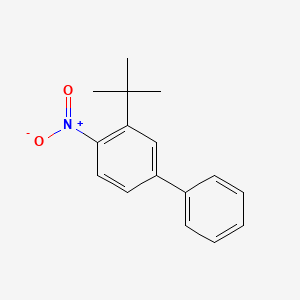
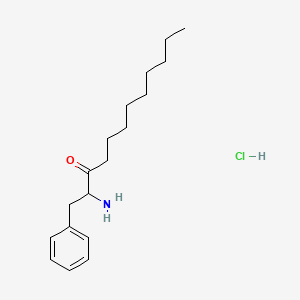
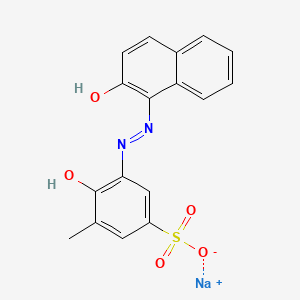
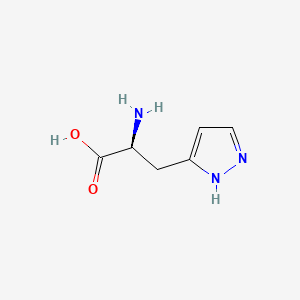
![3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione](/img/structure/B12692545.png)
![6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine](/img/structure/B12692549.png)
